C12-15 烷基聚醚-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

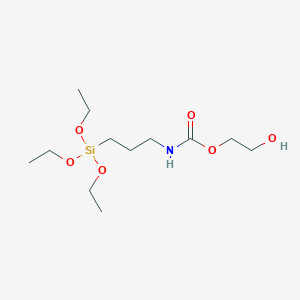

C12-15 PARETH-2, with the chemical formula C24H50O and CAS registry number 68131-39-5, is a compound commonly used in personal care products and cosmetics. It belongs to the class of ethoxylated alcohols, which are nonionic surfactants. This compound is known for its emulsifying and cleansing properties, making it a popular ingredient in various skincare and haircare products. It helps to improve the texture and stability of formulations, allowing for better spreadability and enhanced moisturization .

科学研究应用

C12-15 PARETH-2 has a wide range of applications in scientific research, including:

Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: Employed in cell culture and molecular biology techniques to improve the stability and delivery of biological molecules.

Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability and stability of active ingredients.

作用机制

Target of Action

C12-15 PARETH-2 is a non-ionic surfactant . Its primary targets are the interfaces between water and oils or dirt . It functions by breaking down these interfaces, allowing for the removal of oils and dirt .

Mode of Action

C12-15 PARETH-2 interacts with its targets by forming micelle structures . These structures are created through the interaction of hydrophobic subunits, which are synthesized by the ethoxylation of polyethylene glycols with various organic acids . This interaction allows C12-15 PARETH-2 to hold oils and dirt in suspension, facilitating their removal .

Biochemical Pathways

It disrupts the interface between water and oils or dirt, altering the normal state of these substances and enabling their removal .

Pharmacokinetics

It is primarily used in cosmetic formulations, where it functions as an emulsifier and surfactant .

Result of Action

The primary result of C12-15 PARETH-2’s action is the removal of oils and dirt. By breaking down the interface between water and these substances, it allows for their easy removal. This makes it an effective ingredient in products such as detergents and shampoos .

Action Environment

C12-15 PARETH-2 is stable in many types of environments, from acidic to neutral to diluted alkalis . It is easily oxidized and can be hydrolyzed under strong acid or strong alkali conditions . It is also flammable and can cause irritation to skin, eyes, and the respiratory system . Environmental factors such as the presence of oxidizing and reducing agents, water hardness, and temperature can influence the action, efficacy, and stability of C12-15 PARETH-2 .

生化分析

Biochemical Properties

C12-15 PARETH-2 plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules by reducing surface tension and facilitating the mixing of hydrophobic and hydrophilic substances. This interaction is crucial in processes such as emulsification, where C12-15 PARETH-2 helps to stabilize mixtures of oil and water. Additionally, it can interact with membrane proteins, altering their function and potentially affecting cellular signaling pathways .

Cellular Effects

C12-15 PARETH-2 influences various types of cells and cellular processes. It can affect cell function by altering cell membrane properties, which in turn can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the surfactant properties of C12-15 PARETH-2 can disrupt lipid bilayers, leading to changes in membrane fluidity and permeability. This disruption can influence the activity of membrane-bound enzymes and receptors, ultimately affecting cellular responses .

Molecular Mechanism

The molecular mechanism of action of C12-15 PARETH-2 involves its ability to bind to and interact with biomolecules, such as proteins and lipids. By reducing surface tension, C12-15 PARETH-2 facilitates the formation of micelles and emulsions, which can enhance the solubility and bioavailability of hydrophobic compounds. Additionally, it can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of C12-15 PARETH-2 can change over time due to its stability and degradation. The compound is generally stable under normal conditions, but it can degrade over time, especially when exposed to light, heat, or oxidative conditions. Long-term exposure to C12-15 PARETH-2 can lead to cumulative effects on cellular function, such as changes in membrane integrity and enzyme activity. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of C12-15 PARETH-2 vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause significant changes in membrane properties, enzyme activity, and gene expression. Toxic or adverse effects may be observed at high doses, including cytotoxicity, inflammation, and disruption of normal cellular processes. These threshold effects highlight the importance of dosage considerations in the use of C12-15 PARETH-2 .

Metabolic Pathways

C12-15 PARETH-2 is involved in various metabolic pathways, primarily related to its role as a surfactant. It can interact with enzymes and cofactors involved in lipid metabolism, affecting metabolic flux and metabolite levels. For example, C12-15 PARETH-2 can enhance the solubilization and transport of lipids, facilitating their uptake and utilization by cells. This interaction can influence overall metabolic homeostasis and energy balance .

Transport and Distribution

Within cells and tissues, C12-15 PARETH-2 is transported and distributed through interactions with transporters and binding proteins. It can localize to specific cellular compartments, such as the plasma membrane, where it exerts its surfactant effects. The distribution of C12-15 PARETH-2 can also be influenced by its physicochemical properties, such as solubility and hydrophobicity, which determine its affinity for different cellular environments .

Subcellular Localization

The subcellular localization of C12-15 PARETH-2 is primarily determined by its surfactant properties and interactions with cellular membranes. It can be found in various compartments, including the plasma membrane, endoplasmic reticulum, and lipid droplets. The activity and function of C12-15 PARETH-2 can be influenced by its localization, as it may interact with specific membrane proteins and lipids, affecting their function and cellular processes .

准备方法

Synthetic Routes and Reaction Conditions

C12-15 PARETH-2 is synthesized through the ethoxylation of C12-15 fatty alcohols. The process involves the reaction of these fatty alcohols with ethylene oxide under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as potassium hydroxide or sodium hydroxide, at elevated temperatures and pressures. The degree of ethoxylation, which refers to the number of ethylene oxide units added to the fatty alcohol, determines the properties of the final product .

Industrial Production Methods

In industrial settings, the production of C12-15 PARETH-2 involves large-scale ethoxylation reactors where the fatty alcohols and ethylene oxide are continuously fed into the reactor. The reaction conditions, including temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality. The resulting ethoxylated alcohol is then purified and formulated into various personal care and cosmetic products .

化学反应分析

Types of Reactions

C12-15 PARETH-2 primarily undergoes reactions typical of ethoxylated alcohols. These include:

Oxidation: The ethoxylated alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ethoxylated alcohol back to the parent fatty alcohol.

Substitution: The hydroxyl group in C12-15 PARETH-2 can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Acid chlorides or anhydrides are typically used for esterification reactions, while alkyl halides are used for etherification.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Parent fatty alcohols.

Substitution: Esters and ethers.

相似化合物的比较

C12-15 PARETH-2 is part of a broader class of ethoxylated alcohols, which include compounds such as:

- C12-15 PARETH-3

- C12-15 PARETH-4

- C12-15 PARETH-9

- C12-15 PARETH-12

These compounds differ in the degree of ethoxylation, which affects their solubility, emulsifying properties, and applications. For example, C12-15 PARETH-12 has a higher degree of ethoxylation compared to C12-15 PARETH-2, making it more hydrophilic and suitable for different formulations . The unique balance of hydrophilic and hydrophobic properties in C12-15 PARETH-2 makes it particularly effective in personal care products where moderate emulsification and cleansing are required .

属性

CAS 编号 |

68131-39-5 |

|---|---|

分子量 |

0 |

同义词 |

C12-15 PARETH-2; C12-15 PARETH-3; C12-15 PARETH-4; C12-15 PARETH-5; C12-15 PARETH-7; C12-15 PARETH-9; C12-15 PARETH-10; C12-15 PARETH-11 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。